molecular formula C10H19Cl B179659 1-(Chloromethyl)-4-propylcyclohexane CAS No. 135807-96-4

1-(Chloromethyl)-4-propylcyclohexane

Cat. No. B179659
CAS RN: 135807-96-4
M. Wt: 174.71 g/mol
InChI Key: VVYNGSIUFLLTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-4-propylcyclohexane, also known as CPCH, is a cyclohexane derivative that has been widely used in scientific research due to its unique properties. CPCH is a colorless liquid that is highly soluble in organic solvents. This compound exhibits a wide range of biochemical and physiological effects, making it an essential component in various laboratory experiments. In

Mechanism of Action

1-(Chloromethyl)-4-propylcyclohexane exerts its biological effects by binding to specific receptors in the body, including GABA-A receptors and TRPA1 channels. By binding to these receptors, this compound can modulate the activity of neurotransmitters and ion channels, leading to changes in cellular function. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to modulate the release of various neurotransmitters, including GABA and glutamate, which play a crucial role in the regulation of neuronal activity. Additionally, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

1-(Chloromethyl)-4-propylcyclohexane has several advantages as a research tool, including its ability to modulate various biological pathways and its cost-effective synthesis method. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling due to its reactivity.

Future Directions

There are several future directions for research on 1-(Chloromethyl)-4-propylcyclohexane, including its potential as a starting material for the synthesis of other cyclohexane derivatives with anticancer properties. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases, including inflammation, pain, and epilepsy.
Conclusion:
In conclusion, this compound is a cyclohexane derivative that has been widely used in scientific research due to its unique properties. This compound exhibits a wide range of biochemical and physiological effects, making it an essential component in various laboratory experiments. This compound has several advantages as a research tool, including its ability to modulate various biological pathways and its cost-effective synthesis method. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling due to its reactivity. Further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

1-(Chloromethyl)-4-propylcyclohexane can be synthesized by reacting cyclohexene with propylmagnesium bromide, followed by chloromethylation with formaldehyde and hydrochloric acid. The yield of this reaction is typically high, making it a cost-effective and efficient method for producing this compound.

Scientific Research Applications

1-(Chloromethyl)-4-propylcyclohexane has been extensively used in scientific research due to its ability to modulate various biological pathways. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for developing new drugs. This compound has also been used as a starting material for the synthesis of other cyclohexane derivatives, which have shown potential as anticancer agents.

properties

IUPAC Name

1-(chloromethyl)-4-propylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYNGSIUFLLTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544889
Record name 1-(Chloromethyl)-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135807-96-4
Record name 1-(Chloromethyl)-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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